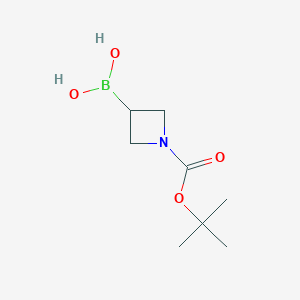
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid: is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Boronic Acid Formation: The boronic acid moiety is introduced through reactions involving boron-containing reagents, such as boronic esters or boron trifluoride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The Boc-protected azetidine ring provides stability and specificity in these interactions.
Comparison with Similar Compounds
(1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring instead of an azetidine ring.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: Contains a dioxaborolane group instead of a boronic acid group.
Uniqueness: (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is unique due to its combination of a Boc-protected azetidine ring and a boronic acid group. This combination provides specific reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H16BNO4 |
|---|---|
Molecular Weight |
201.03 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-4-6(5-10)9(12)13/h6,12-13H,4-5H2,1-3H3 |
InChI Key |
HJHDNJORHKZPTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
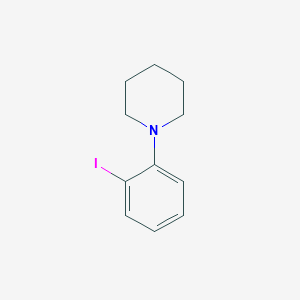
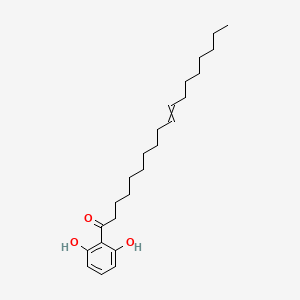
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
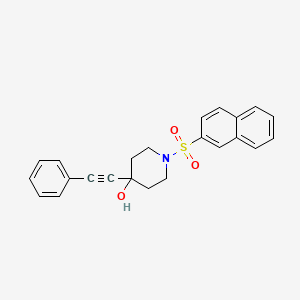
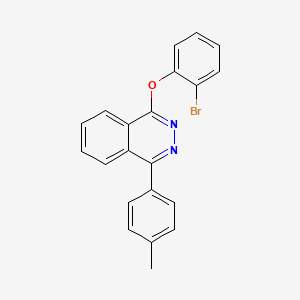
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
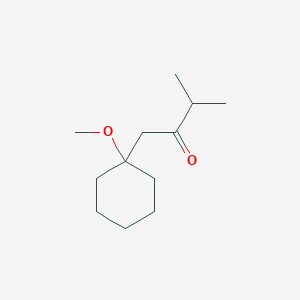
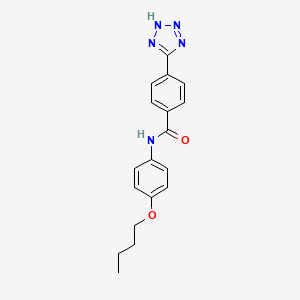
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
